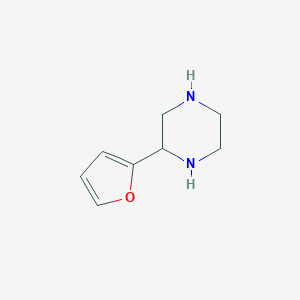
2-(Furan-2-yl)piperazine
Descripción general
Descripción
2-(Furan-2-yl)piperazine (2-FP) is a heterocyclic compound that has been studied extensively for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a nitrogen-containing compound with a five-membered ring comprising of two nitrogen atoms and three carbon atoms. 2-FP has been found to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. It is also used in the synthesis of a variety of pharmaceuticals.
Aplicaciones Científicas De Investigación
Inhibidores de cinasas
La porción de piperazina, como en 2-(Furan-2-yl)piperazina, se utiliza con frecuencia en el desarrollo de inhibidores de cinasas . Estos compuestos juegan un papel crucial en las terapias contra el cáncer dirigidas al inhibir cinasas específicas involucradas en el crecimiento y proliferación tumoral. La flexibilidad estructural y la capacidad de formar enlaces de hidrógeno hacen que los derivados de piperazina sean adecuados para interactuar con varias enzimas cinasas, lo que podría conducir al desarrollo de nuevos fármacos contra el cáncer.
Moduladores de receptores
Se sabe que los derivados de piperazina actúan como moduladores de receptores . Pueden influir en la actividad del receptor, incluidos los receptores de adenosina A2A, que están implicados en trastornos neurodegenerativos como las enfermedades de Parkinson y Alzheimer . Al modular estos receptores, los derivados de 2-(Furan-2-yl)piperazina podrían servir como agentes terapéuticos potenciales para tratar tales afecciones.
Agentes antimicrobianos
Estudios recientes han demostrado que ciertos compuestos piperazinil exhiben propiedades antimicrobianas prometedoras . Se ha descubierto que estos compuestos, incluidos aquellos con la estructura de 2-(Furan-2-yl)piperazina, poseen concentraciones inhibitorias mínimas (MIC) significativas contra varias cepas microbianas, lo que indica su potencial como nuevos agentes antimicrobianos.
Metodologías de síntesis
La reactividad química de los sintones basados en piperazina, incluida la 2-(Furan-2-yl)piperazina, facilita su incorporación en moléculas complejas . Esta característica es muy valiosa en química sintética para el desarrollo de diversos compuestos medicinales a través de reacciones como la aminación de Buchwald-Hartwig, la sustitución nucleofílica aromática y la aminación reductora.
Optimización de las propiedades farmacocinéticas
Los anillos de piperazina se utilizan a menudo para optimizar las propiedades farmacocinéticas de los productos farmacéuticos . La naturaleza básica e hidrofílica de los derivados de piperazina, como la 2-(Furan-2-yl)piperazina, puede mejorar la solubilidad y biodisponibilidad de los fármacos, haciéndolos más efectivos en aplicaciones clínicas.
Andamio para grupos farmacoforicos
Debido a sus características estructurales y conformacionales, el anillo de piperazina sirve como un excelente andamio para organizar grupos farmacoforicos . Esto permite interacciones precisas con las macromoléculas diana, lo cual es esencial para el diseño de fármacos con alta especificidad y eficacia.
Mecanismo De Acción
Target of Action
The primary target of 2-(Furan-2-yl)piperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system. By targeting this enzyme, this compound can potentially influence neurological functions.
Mode of Action
It has been found to act as an inhibitor of the butyrylcholinesterase enzyme . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. This could result in an increase in acetylcholine levels, potentially affecting various neurological processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of acetylcholine in the body. By inhibiting butyrylcholinesterase and potentially increasing acetylcholine levels, the compound could affect a range of processes from muscle contraction to cognitive function. The specific effects would likely depend on the concentration of the compound and the specific context of its use .
Análisis Bioquímico
Biochemical Properties
It has been found to possess promising antimicrobial potential . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-(furan-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVZWIGUJYFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587671 | |
| Record name | 2-(Furan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111760-37-3 | |
| Record name | 2-(Furan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Furanyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

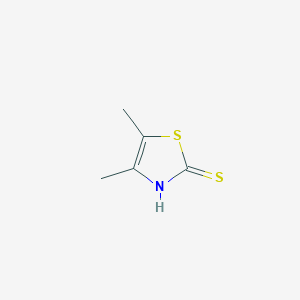
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
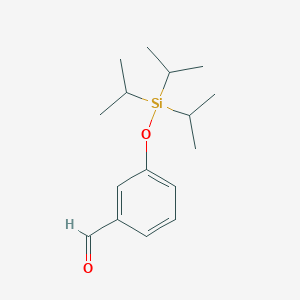
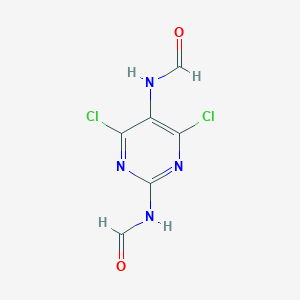
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)



![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)
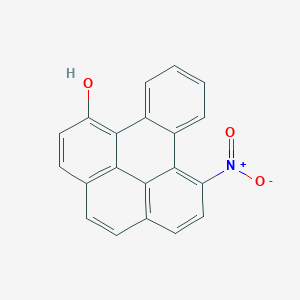

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)